molecular formula C13H13BrN2O3S2 B2953495 2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole CAS No. 2199348-99-5

2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Cat. No.: B2953495
CAS No.: 2199348-99-5
M. Wt: 389.28
InChI Key: MNOFFKJHNOCWRQ-UHFFFAOYSA-N
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Description

2-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a high-purity synthetic compound designed for chemical and pharmaceutical research applications. This molecule features a 1,3-thiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities, linked via an ether bridge to a pyrrolidine ring that is functionalized with a 2-bromobenzenesulfonyl group. The thiazole ring is a common scaffold in pharmacology and is found in compounds with a range of activities . The strategic incorporation of bromine and sulfonamide functional groups makes this compound a valuable intermediate for further synthetic exploration, particularly in the development of novel sulfonamide-based inhibitors or in cross-coupling reactions where the bromo substituent can serve as a handle for palladium-catalyzed transformations. Researchers may find this chemical useful in probing structure-activity relationships (SAR), designing targeted libraries, or as a building block in organic synthesis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S2/c14-11-3-1-2-4-12(11)21(17,18)16-7-5-10(9-16)19-13-15-6-8-20-13/h1-4,6,8,10H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOFFKJHNOCWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multiple steps, starting with the preparation of the pyrrolidine and thiazole rings. One common method involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Thiazole Ring: The final step involves the cyclization of the intermediate with a thioamide under acidic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzenesulfonyl group can be reduced to form the corresponding benzene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzene derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule in the study of enzyme inhibition and receptor binding.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form strong interactions with active sites, while the thiazole and pyrrolidine rings can enhance binding affinity and specificity. This compound can modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-5-chloropyrimidine
  • 4-(pyrrolidin-1-yl)benzonitrile derivatives
  • Indole derivatives

Uniqueness

2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring distinguishes it from other pyrrolidine derivatives, while the bromobenzenesulfonyl group provides additional reactivity and binding potential.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.

Biological Activity

The compound 2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of the compound can be described as follows:

  • Chemical Formula : C₁₃H₁₃BrN₂O₂S
  • Molecular Weight : 341.22 g/mol

The synthesis typically involves the reaction of thiazole derivatives with pyrrolidine and bromobenzenesulfonyl chloride under controlled conditions to yield the desired compound. The reaction mechanism often includes nucleophilic substitution and subsequent purification steps to isolate the final product.

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 10-50 μg/mL, indicating potent antimicrobial properties .

Anticancer Activity

Thiazole derivatives are also being investigated for their anticancer potential. In vitro studies using human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) have demonstrated that compounds related to This compound exhibit moderate to high antiproliferative effects. The IC50 values for these compounds ranged from 6.46 μM to 12.34 μM, suggesting a promising avenue for cancer treatment .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology examined the antimicrobial efficacy of various thiazole derivatives. The researchers synthesized a series of thiazoles, including those with sulfonyl groups, and evaluated their activity against common pathogens. The results indicated that compounds with bromobenzenesulfonyl substituents exhibited enhanced antibacterial activity compared to their non-sulfonated counterparts .

Case Study 2: Anticancer Screening

In another investigation reported in Cancer Letters, researchers synthesized a library of thiazole derivatives and screened them for anticancer properties. Among them, This compound was identified as one of the most potent inhibitors of cell proliferation in breast and gastric cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Summary Table of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC (μg/mL)Reference
AntimicrobialStaphylococcus aureus10-50
AntimicrobialEscherichia coli20-40
AnticancerMDA-MB-2316.46
AnticancerNUGC-312.34

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